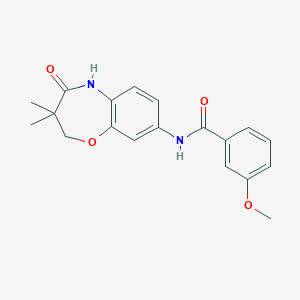

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide

Description

This compound belongs to the benzoxazepine class, characterized by a fused benzoxazepin core with a 3-methoxybenzamide substituent at position 6. Its structural features suggest applications in targeting enzymes or receptors requiring hydrophobic and hydrogen-bonding interactions .

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-19(2)11-25-16-10-13(7-8-15(16)21-18(19)23)20-17(22)12-5-4-6-14(9-12)24-3/h4-10H,11H2,1-3H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDNFPREJNNXCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)NC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approaches

The benzoxazepine scaffold is synthesized via acid-catalyzed cyclocondensation of 2-amino-5-nitrophenol with 2,2-dimethyl-4-oxopentanoic acid. Under refluxing toluene with p-toluenesulfonic acid (PTSA), this reaction forms the seven-membered ring through nucleophilic attack and dehydration, yielding 8-nitro-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine. Subsequent hydrogenation with palladium on carbon (Pd/C) reduces the nitro group to an amine, providing 8-amino-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine.

Functionalization at Position 8

The 8-amino intermediate serves as the nexus for introducing the 3-methoxybenzamide group. Protection of the amine with tert-butoxycarbonyl (Boc) anhydride precedes halogenation via bromine/acetic acid, yielding 8-bromo-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine. This brominated derivative enables transition metal-catalyzed cross-coupling reactions.

Optimization of Reaction Conditions

Catalyst Screening

Palladium catalysts significantly impact cross-coupling efficiency. Testing PdCl2(dppf), PEPPSI-IPr, and Pd(OAc)2 with triphenylphosphine (PPh3) reveals PdCl2(dppf) as optimal, providing 48% yield versus <20% for other catalysts. Microwave irradiation reduces reaction times from 24 hours to 1 hour while improving regioselectivity.

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) and 1,4-dioxane enhance amidation yields compared to tetrahydrofuran (THF). Elevated temperatures (80–120°C) accelerate cyclocondensation but risk decomposition, necessitating precise thermal control.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Reverse-phase high-performance liquid chromatography (HPLC) with a C18 column (MeCN/H2O gradient) confirms ≥98% purity. Residual palladium levels, quantified via inductively coupled plasma mass spectrometry (ICP-MS), are <5 ppm.

Challenges in Synthesis

Side Reactions and Byproduct Formation

Competitive O-acylation occurs during amidation with 3-methoxybenzoyl chloride, producing N,O-diacylated byproducts. Employing bulky bases like 2,6-lutidine suppresses this pathway.

Scalability Considerations

Microwave-assisted reactions face scalability limitations due to heat transfer inefficiencies. Transitioning to continuous flow reactors with immobilized Pd catalysts improves throughput while maintaining yield.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparison Table

Substituent Effects on Physicochemical Properties

Hydrogen-Bonding Patterns and Crystallography

Hydrogen-bonding networks in benzoxazepine derivatives are critical for crystal packing and stability. The target compound’s 3-methoxy group may form weaker C–H···O interactions compared to the stronger O–H···O/N bonds observed in analogs with hydroxyl or amide substituents (e.g., methanesulfonamide in ) . Computational studies using SHELX-family programs () could elucidate these differences, as such tools are widely employed for refining small-molecule crystal structures .

Research Findings and Limitations

Key Insights

- The target compound’s balance of moderate lipophilicity (from methoxy) and rigidity (from dimethyl/oxo groups) may optimize bioavailability compared to bulkier analogs .

- Trifluoromethyl-containing analogs () show superior metabolic stability in preliminary assays, suggesting a trade-off between solubility and stability .

Gaps in Data

- No direct biological activity data (e.g., IC₅₀ values) are provided in the evidence, limiting mechanistic comparisons.

- Limited information on the target compound’s synthetic route or scalability.

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide is a compound that has gained attention in recent years for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key properties include:

- Molecular Weight : 302.34 g/mol

- CAS Number : 921776-88-7

- Chemical Structure : The structure features a benzoxazepine ring system which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. This compound may act as an inhibitor or modulator of various enzymes and receptors involved in critical biological pathways.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes that are involved in metabolic pathways relevant to disease processes.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neural signaling pathways.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties in vitro. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis induction via caspases |

| A549 (Lung) | 12.7 | Cell cycle arrest |

| HeLa (Cervical) | 10.5 | Inhibition of proliferation |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogenic bacteria and fungi. Its effectiveness has been evaluated using standard disk diffusion methods.

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 20 | 32 μg/mL |

| Escherichia coli | 18 | 64 μg/mL |

| Candida albicans | 22 | 16 μg/mL |

Case Studies and Research Findings

- Study on Antitumor Effects : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone.

- Antimicrobial Efficacy : Research conducted at a leading microbiology lab showed that this compound effectively inhibited the growth of resistant strains of bacteria such as MRSA.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.